molecular formula C7H3BrF3NO3 B1447395 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene CAS No. 1805525-39-6

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene

Cat. No.: B1447395
CAS No.: 1805525-39-6
M. Wt: 286 g/mol
InChI Key: RURKKBZTFRPCNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is a brominated aromatic compound that contains both fluorine and nitro functional groups.

Preparation Methods

The synthesis of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yields and purity .

Industrial production methods may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of palladium-catalyzed direct arylation has also been explored for the synthesis of similar compounds, offering a more environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene in its applications involves its ability to undergo various chemical transformations. In pharmaceuticals, its incorporation into drug molecules can enhance their stability, bioavailability, and efficacy. The molecular targets and pathways involved depend on the specific drug or material being developed .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURKKBZTFRPCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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